1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid

Catalog No.
S539106
CAS No.
949099-81-4
M.F
C29H31F9N6O2
M. Wt
666.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]me...

CAS Number

949099-81-4

Product Name

1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid

IUPAC Name

1-[(1S)-1-[2-[[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]piperidine-4-carboxylic acid

Molecular Formula

C29H31F9N6O2

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C29H31F9N6O2/c1-16(2)24(43-8-6-18(7-9-43)25(45)46)23-5-4-20(27(30,31)32)12-19(23)15-44(26-39-41-42(3)40-26)14-17-10-21(28(33,34)35)13-22(11-17)29(36,37)38/h4-5,10-13,16,18,24H,6-9,14-15H2,1-3H3,(H,45,46)/t24-/m0/s1

InChI Key

DZNFADLAFQEDJQ-DEOSSOPVSA-N

SMILES

CC(C)C(C1=C(C=C(C=C1)C(F)(F)F)CN(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NN(N=N3)C)N4CCC(CC4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-04445597

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)C(F)(F)F)CN(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NN(N=N3)C)N4CCC(CC4)C(=O)O

Isomeric SMILES

CC(C)[C@@H](C1=C(C=C(C=C1)C(F)(F)F)CN(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NN(N=N3)C)N4CCC(CC4)C(=O)O

Description

The exact mass of the compound 1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid is 666.2365 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-[(1S)-1-[2-[[[3,5-Bis(trifluoromethyl)phenyl]methylamino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid is a complex organic compound characterized by its intricate structure, which includes multiple functional groups such as trifluoromethyl, piperidine, and tetrazole moieties. The presence of the trifluoromethyl groups enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Typical for amines and carboxylic acids. Key reactions may include:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.

These reactions can be utilized to modify the compound for enhanced properties or to create derivatives for further study.

The biological activity of this compound is largely attributed to its structural components. The trifluoromethyl groups are known to enhance the potency of pharmaceuticals by improving binding affinity to biological targets. Preliminary studies suggest potential applications in:

  • Anticancer agents: Due to its ability to interact with specific cellular pathways.
  • Antimicrobial activity: The tetrazole moiety may contribute to antibacterial properties.

Further research is necessary to elucidate the exact mechanisms of action and therapeutic potential.

Synthesis of 1-[(1S)-1-[2-[[[3,5-Bis(trifluoromethyl)phenyl]methylamino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid typically involves multiple synthetic steps, including:

  • Formation of the Tetrazole Ring: Starting from an appropriate precursor, tetrazole can be synthesized through cyclization reactions.
  • Introduction of Trifluoromethyl Groups: This may involve electrophilic fluorination or other fluorination techniques.
  • Piperidine Carboxylic Acid Formation: This can be achieved through carboxylation reactions involving piperidine derivatives.

Each step requires careful optimization to ensure high yields and purity.

The compound shows promise in several applications:

  • Pharmaceutical Development: Due to its unique structure and potential biological activity, it could serve as a lead compound for drug development.
  • Chemical Probes: It may be used as a chemical probe in biological studies to understand disease mechanisms.
  • Material Science: Its unique properties might lend themselves to applications in advanced materials or coatings.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate biological effects on cell lines.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-[(1S)-1-[2-[[[3,5-Bis(trifluoromethyl)phenyl]methylamino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid. These include:

Compound NameKey FeaturesUnique Aspects
PF-04445597Contains trifluoromethyl groups and piperidineKnown for specific anti-cancer activity
Aprepitant Related Compound BSimilar tetrazole structureUsed primarily for antiemetic properties
Benzamide DerivativesCommon structural motifBroad range of biological activities

The uniqueness of 1-[(1S)-1-[2-[[[3,5-Bis(trifluoromethyl)phenyl]methylamino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid lies in its specific combination of functional groups and potential applications that differentiate it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Exact Mass

666.2365

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14

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